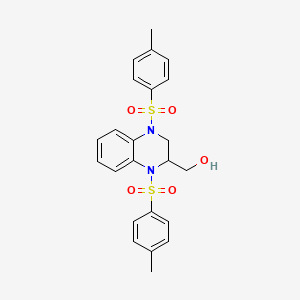
(1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol is a chemical compound with the molecular formula C23H24N2O5S2 and a molecular weight of 472.57 g/mol. This compound is part of the tetrahydroquinoxaline family, which is known for its diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
(1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as fluorescence for imaging applications.
Mecanismo De Acción
The mechanism of action of (1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its derivatives have been shown to affect the fluorescence intensity in bioimaging applications by interacting with cellular components .
Comparación Con Compuestos Similares
Similar compounds to (1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol include:
1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin: Known for its use in fluorescence microscopy and bioimaging.
Quinoxalin-2-ones: These compounds have diverse biological activities and are used in the development of pharmaceuticals and agrochemicals.
1,2,3,4-Tetrahydroisoquinolines: These analogs exhibit various biological activities against pathogens and neurodegenerative disorders.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[1,4-bis-(4-methylphenyl)sulfonyl-2,3-dihydroquinoxalin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-17-7-11-20(12-8-17)31(27,28)24-15-19(16-26)25(23-6-4-3-5-22(23)24)32(29,30)21-13-9-18(2)10-14-21/h3-14,19,26H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCSIFQORRLRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(N(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














